An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them a focal point of intensive research. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde . As a senior application scientist, this guide moves beyond a mere listing of chemical shifts. It delves into the underlying principles governing these shifts, influenced by the unique electronic effects of the substituents on the pyrazole ring. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of this and related compounds, thereby accelerating their research and development endeavors.
Molecular Structure and Electronic Considerations
The chemical shifts observed in the NMR spectrum of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde are a direct consequence of its electronic structure. The pyrazole ring is an aromatic heterocycle, and its electron density is significantly modulated by the attached functional groups:
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1-Methyl Group (N-CH₃): This electron-donating group is attached to a nitrogen atom, influencing the overall electron density of the ring.
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3-Methyl Group (C-CH₃): Also an electron-donating group, it directly impacts the chemical environment of the adjacent carbon atoms.
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4-Bromo Group (-Br): As an electron-withdrawing group, the bromine atom deshields the adjacent carbon atom (C4) and influences the electronic distribution throughout the ring.
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5-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group due to the carbonyl moiety. It significantly deshields the adjacent carbon (C5) and the aldehyde proton.
The interplay of these electronic effects results in a unique and predictable NMR fingerprint for the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is expected to exhibit three distinct singlet signals. The absence of protons on adjacent carbons within the pyrazole ring system leads to a lack of proton-proton coupling for the substituent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| Aldehyde H (-CHO) | 9.8 - 10.2 | Singlet | The strong deshielding effect of the carbonyl group places this proton significantly downfield. In related pyrazole-4-carbaldehydes, this proton appears around 10.1 ppm[1]. |
| 1-Methyl H (N-CH₃) | 3.8 - 4.1 | Singlet | The methyl group attached to the nitrogen atom is deshielded compared to a C-methyl group due to the electronegativity of the nitrogen. |
| 3-Methyl H (C-CH₃) | 2.3 - 2.6 | Singlet | This methyl group is in a more typical chemical environment for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Aldehyde C (-CHO) | 180 - 185 | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes[1]. |
| C5 | 135 - 140 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the aromatic ring, leading to a downfield shift. |
| C3 | 148 - 153 | Attached to a methyl group and nitrogen, and influenced by the adjacent bromine, this carbon is expected to be significantly downfield. |
| C4 | 105 - 110 | The direct attachment of the bromine atom causes a characteristic upfield shift for the carbon bearing the halogen, a phenomenon observed in many halogenated aromatics. |
| 1-Methyl C (N-CH₃) | 35 - 40 | The carbon of the N-methyl group is typically found in this region. |
| 3-Methyl C (C-CH₃) | 12 - 16 | The carbon of the C-methyl group appears in the typical aliphatic region. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.
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Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube[2]. The concentration can be adjusted based on the sensitivity of the NMR spectrometer.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm[3].
2. ¹H NMR Data Acquisition:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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Pulse Sequence: A standard single-pulse experiment is sufficient.
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Acquisition Parameters:
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Spectral Width: -2 to 12 ppm
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Acquisition Time: 2-3 seconds
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Relaxation Delay: 2-5 seconds
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Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.
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3. ¹³C NMR Data Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon signals.
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Acquisition Parameters:
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Spectral Width: 0 to 200 ppm
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Acquisition Time: 1-2 seconds
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Relaxation Delay: 2-5 seconds
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Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
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4. 2D NMR Experiments (for Unambiguous Assignment):
For definitive structural confirmation, 2D NMR experiments are invaluable.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals[2]. It would confirm the assignments of the methyl protons to their respective methyl carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds[2]. Key expected correlations for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde would include:
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The aldehyde proton to C5 and C4.
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The 1-methyl protons to C5 and the other pyrazole ring nitrogen.
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The 3-methyl protons to C3 and C4.
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Visualization of Key Structural Features and NMR Correlations
The following diagrams illustrate the molecular structure and the expected key HMBC correlations.
Caption: Key expected HMBC correlations for unambiguous spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde are highly informative, providing a clear structural fingerprint of the molecule. By understanding the electronic effects of the various substituents on the pyrazole ring, researchers can confidently predict and interpret these spectra. The experimental protocols and 2D NMR techniques outlined in this guide provide a robust framework for obtaining high-quality, unambiguous data. This in-depth understanding is crucial for quality control, reaction monitoring, and the rational design of new pyrazole-based compounds in pharmaceutical and materials science applications.
References
- Jimeno, M. L., Jagerovic, N., et al. (1997).
- SciSpace. (n.d.).
- Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
- Benchchem. (n.d.).
- Wang, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481.
- Ghorab, M. M., Ragab, F. A., & Alqasoumi, S. I. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(10), 7472-7481.
- (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectrum for the synthesized compound P-01.
- Open Research Repository. (n.d.). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes.
- Smith, A. J., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2389.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
- Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
- American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
- Wagen, C. (2023).
- Chem-Impex. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- (n.d.).
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- (2015).
- ResearchGate. (2025).
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2901.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
- Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (n.d.). 4-Bromo-1H-pyrazole-5-carbaldehyde, 95+%, Thermo Scientific 5 g.
